molecular formula C17H17FN6O B2444214 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide CAS No. 2034269-06-0

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide

Katalognummer B2444214
CAS-Nummer: 2034269-06-0
Molekulargewicht: 340.362
InChI-Schlüssel: HQTKMTQODBIOFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide” is a chemical compound that has been studied for its potential therapeutic applications. It is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . This compound has been proposed as a bromodomain inhibitor with micromolar IC50 values . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a [1,2,4]triazolo[4,3-b]pyridazine derivative . The binding modes of this compound have been characterized by determining the crystal structures of BD1 in complex with selected inhibitors .

Wissenschaftliche Forschungsanwendungen

Synthesis and Insecticidal Activity

Compounds incorporating triazolopyridazine and similar heterocyclic moieties have been synthesized and evaluated for their insecticidal properties. For example, certain heterocycles have been assessed for their effectiveness against the cotton leafworm, Spodoptera littoralis, indicating potential applications in agricultural chemistry to develop new insecticidal agents (Fadda et al., 2017).

Anticancer Activity

Modifications of compounds with triazolopyridazine structures have been investigated for their potential as PI3K inhibitors with significant anticancer effects. Such studies focus on altering the molecular structure to enhance antiproliferative activities against various cancer cell lines, indicating their relevance in the development of new anticancer therapies (Wang et al., 2015).

Antiasthma Agents

The development of triazolopyrimidines as potential antiasthma agents through inhibition of mediator release suggests an application in creating new treatments for asthma. This research involves the synthesis of novel compounds and their pharmacological evaluation to identify effective antiasthma medications (Medwid et al., 1990).

Cardiovascular Agents

Triazolopyrimidines fused to different heterocyclic systems have been synthesized and evaluated for their coronary vasodilating and antihypertensive activities. This research aims to discover new cardiovascular agents with improved therapeutic profiles (Sato et al., 1980).

Molecular Docking and Screening

Novel pyridine and fused pyridine derivatives, including triazolopyridines, have been prepared and subjected to in silico molecular docking screenings towards various target proteins. This type of research is crucial for understanding the interactions at the molecular level and developing compounds with antimicrobial and antioxidant activities (Flefel et al., 2018).

Wirkmechanismus

This compound acts as a bromodomain inhibitor . Bromodomains are proteins that recognize acetylated lysine for epigenetic reading . Among BET family members, bromodomain-containing protein 4 (BRD4) has been extensively studied . The two bromodomains of BRD4 specifically interact with Kac containing the N-terminus of histones .

Zukünftige Richtungen

Research on the development of BRD4 inhibitors, including this compound, against various diseases is actively being conducted . Compounds containing [1,2,4]triazolo[4,3-b]pyridazine derivatives offer promising starting molecules for designing potent BRD4 BD inhibitors .

Eigenschaften

IUPAC Name

2-(4-fluorophenyl)-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-13-3-1-12(2-4-13)9-17(25)20-14-7-8-23(10-14)16-6-5-15-21-19-11-24(15)22-16/h1-6,11,14H,7-10H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTKMTQODBIOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(4-fluorophenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.